molecular formula C7H17NO3S B3011009 2-Isopropoxy-2-methylpropane-1-sulfonamide CAS No. 2137790-16-8

2-Isopropoxy-2-methylpropane-1-sulfonamide

Cat. No.: B3011009
CAS No.: 2137790-16-8
M. Wt: 195.28
InChI Key: OGCIAWXEWACZGA-UHFFFAOYSA-N
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Description

2-Isopropoxy-2-methylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C7H16O3S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-2-methylpropane-1-sulfonamide typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with isopropyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-2-methylpropane-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfinamides or sulfides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Isopropoxy-2-methylpropane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropane-2-sulfinamide:

    Sulfonimidates: These compounds are used as intermediates in the synthesis of other sulfur-containing compounds and have applications in medicinal chemistry.

Uniqueness

2-Isopropoxy-2-methylpropane-1-sulfonamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its isopropoxy group provides steric hindrance, affecting its reactivity compared to other sulfonamides.

Properties

IUPAC Name

2-methyl-2-propan-2-yloxypropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3S/c1-6(2)11-7(3,4)5-12(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCIAWXEWACZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)(C)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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